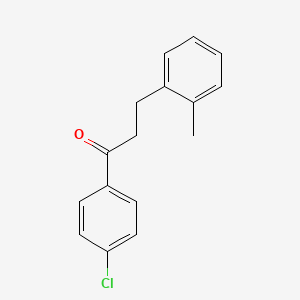

4'-Chloro-3-(2-methylphenyl)propiophenone

Description

Historical Context and Chemical Significance of Propiophenone (B1677668) Derivatives

Propiophenone, the parent structure of the compound in focus, is an aromatic ketone with the chemical formula C₉H₁₀O. wikipedia.org It consists of a phenyl group attached to a propanoyl group. Historically, propiophenone and its derivatives have been significant building blocks in organic synthesis. A common method for preparing propiophenone is the Friedel-Crafts reaction of benzene (B151609) with propanoyl chloride. wikipedia.orgwikipedia.org Another commercial method involves the ketonization of benzoic acid and propionic acid at high temperatures over a catalyst. wikipedia.orggoogle.com

The chemical significance of propiophenone derivatives is largely defined by their role as intermediates in the synthesis of more complex molecules, particularly pharmaceuticals. wikipedia.orgwikipedia.orggoogle.com The propiophenone scaffold is a key component in various therapeutic agents. For instance, it is a precursor in the synthesis of pharmaceuticals like phenmetrazine, an appetite suppressant. wikipedia.org The versatility of the propiophenone core allows for various chemical modifications, leading to a wide array of compounds with diverse biological activities. The introduction of different functional groups onto the phenyl ring and the ethyl chain has been a common strategy in medicinal chemistry to develop new drugs. googleapis.comnih.gov Research has shown that derivatives of propiophenone can exhibit effects such as central muscle relaxation. googleapis.com The inclusion of a chlorine atom, a common halogen in drug design, can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov

Structural Characteristics and Unique Features of 4'-Chloro-3-(2-methylphenyl)propiophenone

The structure of this compound is defined by three key components: the propiophenone backbone, a chloro group, and a 2-methylphenyl group.

Propiophenone Backbone: The foundational structure is 1-phenylpropan-1-one, which provides the basic aryl ketone framework. wikipedia.org

4'-Chloro Substitution: A chlorine atom is attached at the para-position (position 4) of the phenyl ring of the propiophenone core. This substitution is significant as the electron-withdrawing nature of chlorine can influence the reactivity of the carbonyl group and the aromatic ring. In medicinal chemistry, chlorination is a frequent strategy used to enhance the efficacy or modify the metabolic profile of a drug candidate. nih.gov

3-(2-methylphenyl) Group: A 2-methylphenyl group (also known as an o-tolyl group) is attached to the third carbon of the propane (B168953) chain. This bulky, non-polar group adds significant steric hindrance and lipophilicity to the molecule. Its position and orientation can play a crucial role in how the molecule interacts with biological targets.

The combination of the planar, electron-rich aromatic system, the polar carbonyl group, and the specific substitutions creates a molecule with a distinct three-dimensional shape and electronic distribution. These features are critical in determining its chemical reactivity and potential biological interactions.

Below is a table summarizing the key chemical identifiers for the parent compound, propiophenone, and a related chlorinated analogue.

| Property | Propiophenone | 3-Chloropropiophenone |

| IUPAC Name | 1-Phenylpropan-1-one | 3-Chloro-1-phenyl-1-propanone |

| CAS Number | 93-55-0 | 936-59-4 |

| Molecular Formula | C₉H₁₀O | C₉H₉ClO |

| Molecular Weight | 134.18 g/mol | 168.62 g/mol |

| Appearance | Colorless liquid | Solid |

| Melting Point | 18.6 °C | 48-50 °C |

| Boiling Point | 218 °C | 113-115 °C / 4 mmHg |

Data sourced from references wikipedia.orgdrugfuture.comsigmaaldrich.com.

Research Landscape and Academic Relevance of the Compound

While direct and extensive research specifically targeting this compound is not widely documented in public literature, its academic relevance can be inferred from the broader context of propiophenone chemistry and drug discovery. The structural motifs present in the molecule are of significant interest in medicinal chemistry.

The synthesis of complex propiophenone derivatives is an active area of research. For example, various substituted propiophenones are used as intermediates in creating novel compounds with potential therapeutic applications. chemicalbook.com The presence of a chlorinated phenyl ring is a feature of many approved drugs and compounds under investigation. nih.govgoogle.com

Furthermore, the study of ketones and their derivatives is fundamental to organic chemistry. Research into the synthesis and reactions of molecules like this compound contributes to the understanding of reaction mechanisms and the development of new synthetic methodologies. For instance, the asymmetric reduction of substituted propiophenones is a key step in producing chiral alcohols, which are valuable building blocks for pharmaceuticals. chemicalbook.com The specific combination of a chlorinated phenyl ring and a substituted alkyl chain in this compound makes it a potentially valuable intermediate for creating complex, chiral molecules for biological screening.

The compound's structure suggests it could be a target for research in areas requiring specific molecular frameworks, such as the development of novel central nervous system agents or other biologically active compounds where the particular steric and electronic properties of this molecule could be advantageous. googleapis.com

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-7,9-10H,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRBQOSKZABFED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644019 | |

| Record name | 1-(4-Chlorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-44-1 | |

| Record name | 1-(4-Chlorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloro 3 2 Methylphenyl Propiophenone

Friedel-Crafts Acylation as a Primary Synthetic Strategy

The Friedel-Crafts acylation, discovered in 1877, remains a cornerstone of synthetic organic chemistry for attaching an acyl group to an aromatic ring. mdpi.com This reaction is a principal and direct method for synthesizing aryl ketones, including 4'-Chloro-3-(2-methylphenyl)propiophenone. acs.org The standard approach involves the reaction of chlorobenzene (B131634) with 3-(2-methylphenyl)propanoyl chloride in the presence of a strong Lewis acid catalyst. acs.org

Mechanistic Considerations and Regioselectivity in Aryl Acylation

The mechanism of Friedel-Crafts acylation proceeds through several distinct steps. mdpi.com Initially, the Lewis acid catalyst, such as aluminum chloride (AlCl₃), reacts with the acyl chloride (3-(2-methylphenyl)propanoyl chloride) to form a highly electrophilic acylium ion (R-C≡O⁺). researchgate.netorganic-chemistry.orgyoutube.com This resonance-stabilized cation is the key electrophile in the reaction. mdpi.com

The subsequent step is the electrophilic aromatic substitution, where the electron-rich π-system of the chlorobenzene ring attacks the acylium ion. youtube.com This forms a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Aromaticity is then restored when a base, typically the [AlCl₄]⁻ complex, removes the proton from the carbon atom where the acyl group was attached, regenerating the Lewis acid catalyst and liberating hydrogen chloride gas. researchgate.netorganic-chemistry.org

Regioselectivity is a critical consideration in the acylation of a substituted benzene (B151609) ring like chlorobenzene. The chlorine atom is an ortho-, para-directing group due to its lone pairs of electrons, which can be delocalized into the aromatic ring through resonance, increasing the electron density at these positions. nih.gov However, the chlorine atom is also deactivating due to its inductive electron-withdrawing effect. In the case of Friedel-Crafts acylation, the substitution occurs preferentially at the ortho and para positions. nih.govnih.gov Due to significant steric hindrance that would arise between the bulky 3-(2-methylphenyl)propanoyl group and the chlorine atom at the ortho position, the reaction overwhelmingly favors substitution at the para position. rsc.org This leads to the formation of this compound as the major product. rsc.org

Influence of Lewis Acid Catalysts on Reaction Efficiency and Selectivity

The choice of Lewis acid catalyst is pivotal and can significantly influence the reaction's efficiency, selectivity, and scope. rsc.org More than one equivalent of the catalyst is often required because both the starting acyl chloride and the resulting ketone product can form complexes with the Lewis acid, temporarily deactivating it. acs.orgyoutube.com The reactivity and choice of catalyst depend on the nature of the aromatic substrate. rsc.org

Different Lewis acids exhibit varying levels of activity and may be chosen to optimize reaction conditions. rsc.orgthieme-connect.com

| Catalyst | Relative Strength | Typical Use Cases & Characteristics |

| Aluminum Chloride (AlCl₃) | Strong | The most common and powerful catalyst, effective for a wide range of acylations, including those with deactivated rings. Its high reactivity can sometimes lead to side reactions or require lower temperatures. mdpi.comrsc.org |

| Ferric Chloride (FeCl₃) | Moderate | A milder and often more economical alternative to AlCl₃. It is suitable for reactions where a less potent catalyst is sufficient to prevent unwanted side reactions. rsc.org |

| Boron Trifluoride (BF₃) | Moderate to Weak | Often used as a gas or in etherate form. It is particularly useful for reactions involving sensitive substrates where a highly selective and milder catalyst is necessary to avoid degradation of functional groups. rsc.org |

| Lanthanide Triflates | Mild & Recyclable | Considered more environmentally friendly ("green") catalysts. They are often water-tolerant and can be recovered and reused, although their catalytic activity may be lower than traditional Lewis acids. |

For the synthesis of this compound, AlCl₃ would be a standard choice to ensure efficient conversion of the moderately deactivated chlorobenzene ring. nih.gov

Exploration of Alternative Carbon-Carbon Bond Forming Reactions

While Friedel-Crafts acylation is a powerful tool, its limitations, such as the use of stoichiometric amounts of corrosive Lewis acids and the generation of HCl, have driven the development of alternative methods. Modern organometallic chemistry offers powerful, milder, and often more functional-group-tolerant alternatives.

Palladium-Catalyzed Coupling Reactions for Propiophenone (B1677668) Scaffolds

Palladium-catalyzed cross-coupling reactions have emerged as a versatile strategy for the formation of C-C bonds in the synthesis of aryl ketones. These methods offer advantages over classical Friedel-Crafts reactions, including higher regioselectivity and broader functional group compatibility. acs.org

One such advanced method involves the palladium-catalyzed cross-coupling of an arylboronic acid with a carboxylic acid that is activated in situ. acs.org For the synthesis of this compound, this could involve the reaction between 4-chlorophenylboronic acid and 3-(2-methylphenyl)propanoic acid. The carboxylic acid is typically activated by forming a mixed anhydride, for example, with pivalic anhydride, which then undergoes coupling with the arylboronic acid in the presence of a palladium catalyst. acs.org This approach circumvents the need to prepare and handle the more reactive acyl chloride.

Another innovative palladium-catalyzed route is the domino reaction of enaminones with aryl boronic acids, which can construct β,β-diaryl propiophenone structures through a sequence of arylboronation, elimination, and hydroarylation steps. researchgate.netacs.org Adapting this methodology could provide a novel pathway to the target compound.

Stereoselective Synthesis Approaches to this compound

The structure of this compound contains a chiral center at the C3 carbon of the propionyl chain. Consequently, the development of stereoselective synthetic methods to control the absolute configuration of this center is of significant interest, enabling access to enantiomerically pure forms of the compound.

A primary strategy for achieving this is the asymmetric conjugate addition (or Michael addition) to an α,β-unsaturated ketone (chalcone). youtube.com In this context, the synthesis would involve the addition of a 2-methylphenyl nucleophile to 1-(4-chlorophenyl)prop-2-en-1-one. The stereochemical outcome of the reaction is controlled by a chiral catalyst.

Several catalytic systems have been developed for this purpose:

| Catalytic System | Description | Potential Application |

| Copper-Chiral Ligand Complexes | Copper(I) salts, when combined with chiral phosphine (B1218219) ligands (e.g., ferrocenyl diphosphines or phosphoramidites), effectively catalyze the enantioselective 1,4-addition of organometallic reagents like Grignard reagents (e.g., 2-methylphenylmagnesium bromide). mdpi.commdpi.com | This is a well-established method for forming chiral C-C bonds with high enantioselectivity. mdpi.com |

| Organocatalysis | Small organic molecules, such as chiral secondary amines (e.g., proline derivatives) or thioureas (e.g., derived from cinchona alkaloids), can catalyze asymmetric Michael additions. researchgate.netorganic-chemistry.orglibretexts.org The catalyst activates the reactants through the formation of enamine or iminium intermediates and hydrogen bonding. researchgate.net | This approach avoids the use of metals, offering a "greener" and often operationally simpler alternative for stereocontrol. organic-chemistry.orglibretexts.org |

| Chiral Lewis Acids | Chiral Lewis acids, such as complexes of zinc(II) with chiral ligands, can activate the enone towards nucleophilic attack by a Grignard reagent, directing the approach of the nucleophile to one face of the molecule. | These systems provide an alternative to copper catalysis and have shown effectiveness in the conjugate addition to enones. |

These stereoselective methods provide powerful tools for accessing specific enantiomers of this compound, which is essential for studying its properties in chiral environments.

Process Optimization and Scalability in Academic Synthesis

Optimizing a synthetic procedure in an academic laboratory setting is crucial for efficiently producing sufficient quantities of a target compound for further study. This involves refining the reaction to maximize yield, minimize waste, and ensure reproducibility. For a multi-step synthesis of a molecule like this compound, several parameters must be carefully considered.

The transition from a small-scale reaction to a larger, preparative scale requires careful planning to maintain efficiency and safety. Modern technologies, such as continuous flow chemistry, are increasingly being adopted to improve upon traditional batch processes, offering better control over reaction parameters and facilitating safer scale-up.

Key parameters for optimization in an academic context include:

| Parameter | Objective and Considerations |

| Catalyst Loading | Minimize the amount of catalyst (e.g., Lewis acid or Palladium complex) to reduce cost and simplify purification, without significantly compromising reaction time or yield. |

| Reagent Stoichiometry | Determine the optimal ratio of reactants to maximize the conversion of the limiting reagent and reduce waste. |

| Temperature & Time | Identify the ideal temperature and reaction duration to ensure complete reaction while minimizing the formation of thermal degradation products or other byproducts. |

| Solvent Choice | Select a solvent that provides good solubility for all reactants and reagents, is appropriate for the reaction temperature, and allows for straightforward product isolation and purification. |

| Purification Method | Develop an efficient purification strategy, typically involving extraction followed by column chromatography, to isolate the target compound with high purity. |

| Scalability Approach | Evaluate the potential for scaling the synthesis from milligram to gram or kilogram quantities, considering factors like heat transfer, mixing, and safety, potentially transitioning from batch to a continuous flow setup. |

Systematic optimization of these factors is essential for developing a robust and reliable synthesis suitable for academic research and further development.

Investigation of Reaction Parameters for Yield and Purity Enhancement

The synthesis of this compound can be approached through several routes, with the Friedel-Crafts acylation being a primary and well-studied method for forming the aryl-ketone bond. wikipedia.orgwikipedia.org This reaction typically involves the electrophilic substitution of an aromatic ring (chlorobenzene) with an acyl halide (3-(2-methylphenyl)propionyl chloride) in the presence of a Lewis acid catalyst.

The yield and purity of the resulting ketone are highly dependent on a variety of reaction parameters. A systematic investigation into these parameters is essential for process optimization. Key variables include the choice of catalyst, solvent, reaction temperature, and duration of the reaction.

Catalyst Selection: The choice of Lewis acid is critical in a Friedel-Crafts acylation. libretexts.org Strong Lewis acids like aluminum chloride (AlCl₃) are effective but can sometimes lead to side reactions or require stoichiometric amounts due to complexation with the product ketone. wikipedia.org Alternative catalysts such as ferric chloride (FeCl₃) or tin (IV) chloride (SnCl₄) may offer milder reaction conditions and improved selectivity.

Solvent Effects: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Common solvents for Friedel-Crafts reactions include dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂). The polarity and boiling point of the solvent can influence reaction rate and selectivity.

Temperature and Time: Reaction temperature directly impacts the rate of reaction. While higher temperatures can accelerate the formation of the product, they may also promote the formation of impurities. Therefore, finding the optimal temperature that balances reaction speed with product purity is crucial. The reaction time is optimized to ensure the reaction proceeds to completion without significant degradation of the product.

Below is a representative data table illustrating a hypothetical study on the optimization of these parameters for the synthesis of this compound.

Table 1: Hypothetical Investigation of Reaction Parameters

| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | AlCl₃ (1.2) | CH₂Cl₂ | 0 to 25 | 4 | 75 | 88 |

| 2 | AlCl₃ (1.2) | CH₂Cl₂ | 40 | 2 | 72 | 85 |

| 3 | FeCl₃ (1.2) | CH₂Cl₂ | 25 | 8 | 65 | 92 |

| 4 | SnCl₄ (1.5) | CH₂Cl₂ | 25 | 6 | 68 | 94 |

Chromatographic and Recrystallization Techniques for Compound Isolation

Following the synthesis, the isolation and purification of this compound from the crude reaction mixture is a critical step to achieve the desired level of purity. This process typically involves a multi-step approach combining an initial workup with chromatographic separation and a final recrystallization.

Post-Reaction Workup: The reaction is first quenched, often with ice water, to decompose the catalyst-ketone complex. The organic product is then extracted into a suitable solvent. This organic phase is washed, typically with a dilute acid, water, and brine, to remove residual catalyst and water-soluble impurities before being dried and concentrated to yield the crude product.

Column Chromatography: For the removal of closely related impurities, such as isomers or byproducts from side reactions, column chromatography is a highly effective technique. youtube.comyoutube.com The crude product is loaded onto a stationary phase, most commonly silica (B1680970) gel, and a mobile phase (eluent) is passed through the column. youtube.com The separation is based on the differential adsorption of the compounds to the silica. For a ketone like this compound, a mixture of non-polar and polar solvents, such as a hexane-ethyl acetate (B1210297) gradient, is typically employed as the eluent. Fractions are collected and analyzed (e.g., by Thin Layer Chromatography) to isolate the pure compound.

Recrystallization: As a final purification step to obtain a highly crystalline solid, recrystallization is employed. youtube.comyoutube.com The principle relies on the difference in solubility of the compound and any remaining impurities in a specific solvent system at different temperatures. libretexts.org An ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. youtube.com The purified solid from chromatography is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor). youtube.com The crystals are then collected by filtration.

The effectiveness of these purification steps can be demonstrated through a hypothetical purification summary.

Table 2: Representative Purification Profile

| Stage | Description | Purity (%) |

|---|---|---|

| 1 | Crude Product (Post-Workup) | 88 |

| 2 | After Column Chromatography | 97.5 |

Comprehensive Analysis of Chemical Reactivity and Transformational Chemistry of 4 Chloro 3 2 Methylphenyl Propiophenone

Reactions of the Ketone Moiety

The ketone functional group is a primary site of reactivity in 4'-Chloro-3-(2-methylphenyl)propiophenone, undergoing nucleophilic additions, as well as oxidative and reductive transformations.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of the propiophenone (B1677668) is electrophilic in nature and is susceptible to attack by various nucleophiles. vaia.com This reaction typically involves the addition of the nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. vaia.comquora.com

A prominent example of this is the Grignard reaction , where an organomagnesium halide (Grignard reagent) adds to the ketone. wikipedia.orgleah4sci.com For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield a tertiary alcohol after acidic workup. The reaction proceeds through a six-membered ring transition state. wikipedia.org The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon. wikipedia.org

Another significant nucleophilic addition is the Wittig reaction , which converts ketones into alkenes. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction involves a phosphonium (B103445) ylide, which attacks the carbonyl carbon to form a betaine (B1666868) intermediate that subsequently collapses to an alkene and triphenylphosphine (B44618) oxide. libretexts.org The use of a non-stabilized ylide, such as methylenetriphenylphosphorane, would transform the carbonyl group of this compound into a double bond.

The following table summarizes these nucleophilic addition reactions:

| Reaction | Reagent(s) | Expected Product Type | Key Features |

|---|---|---|---|

| Grignard Reaction | R-MgX (e.g., CH₃MgBr), then H₃O⁺ | Tertiary Alcohol | Forms a new carbon-carbon bond. wikipedia.org |

| Wittig Reaction | Ph₃P=CHR (e.g., Ph₃P=CH₂) | Alkene | Converts a carbonyl group to a C=C double bond. libretexts.org |

Oxidative Transformations of this compound

Ketones are generally resistant to oxidation under mild conditions. pressbooks.pub However, under forcing conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in hot alkaline solution, ketones can undergo cleavage of the C-C bond adjacent to the carbonyl group. pressbooks.pub For this compound, this would likely lead to the formation of two carboxylic acid fragments: 4-chlorobenzoic acid and 2-methylphenylacetic acid. The oxidation of ketones with permanganate can proceed through an enol or enolate intermediate. researchgate.net

The haloform reaction is another oxidative cleavage reaction that occurs with methyl ketones or compounds that can be oxidized to methyl ketones. acs.org Since this compound is a propiophenone derivative (an ethyl ketone), it would not undergo a positive haloform test. However, oxidation with reagents like alkaline hypobromite (B1234621) solution can still lead to cleavage, though the products would be different from a typical haloform reaction. acs.org

| Oxidizing Agent | Conditions | Expected Product(s) |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Hot, alkaline | 4-Chlorobenzoic acid and 2-Methylphenylacetic acid |

Reductive Pathways for the Propiophenone Backbone

The carbonyl group of this compound can be readily reduced to a secondary alcohol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent like ethanol (B145695) or methanol (B129727). This reaction is a nucleophilic addition of a hydride ion to the carbonyl carbon. For a similar compound, 3-chloroacetophenone, reduction with NaBH₄ in methanol at 0 °C yields the corresponding alcohol. researchgate.net It is expected that this compound would react similarly to produce 1-(4-chlorophenyl)-3-(2-methylphenyl)propan-1-ol.

| Reducing Agent | Solvent | Expected Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Ethanol or Methanol | 1-(4-Chlorophenyl)-3-(2-methylphenyl)propan-1-ol |

Aromatic Functionalization and Substitution Reactions

Both aromatic rings in this compound can undergo electrophilic aromatic substitution, with the regioselectivity being influenced by the existing substituents.

Electrophilic Aromatic Substitution on the Chlorophenyl Ring

The chlorophenyl ring is substituted with a chlorine atom and a propionyl group. The chlorine atom is an ortho-, para-directing group, although it is deactivating due to its inductive electron-withdrawing effect. quora.comstackexchange.comyoutube.comvedantu.comwyzant.com Conversely, the propionyl group is a meta-directing deactivator. The combined effect of these two groups will determine the position of the incoming electrophile. The activating effect of the chlorine's lone pairs (resonance) directs incoming electrophiles to the ortho and para positions relative to the chlorine. However, the strong deactivating nature of the propionyl group will significantly reduce the reactivity of this ring towards electrophilic attack.

In a competitive scenario, the positions ortho to the chlorine (and meta to the propionyl group) are the most likely sites for substitution. For example, in a nitration reaction using nitric acid and sulfuric acid, the nitro group would be expected to add primarily at the C-3' and C-5' positions.

Electrophilic Aromatic Substitution on the Methylphenyl Ring

The methylphenyl ring contains a methyl group, which is an activating, ortho-, para-directing group, and a 3-(4-chlorobenzoyl)propyl group, which is a deactivating group. The activating nature of the methyl group will make this ring more susceptible to electrophilic attack than the chlorophenyl ring.

The methyl group will direct incoming electrophiles to the positions ortho and para to it. Therefore, in reactions such as nitration or halogenation, the substituent is expected to add to the C-3, C-5, and C-1 positions of the 2-methylphenyl ring. The steric hindrance from the adjacent propyl ketone chain might influence the ratio of the ortho and para products.

The following table summarizes the directing effects of the substituents on both aromatic rings:

| Aromatic Ring | Substituent | Directing Effect | Reactivity Effect |

|---|---|---|---|

| Chlorophenyl | -Cl | Ortho, Para | Deactivating stackexchange.com |

| -C(O)CH₂CH₂(C₆H₄CH₃) | Meta | Deactivating | |

| Methylphenyl | -CH₃ | Ortho, Para | Activating |

| -CH₂CH₂C(O)(C₆H₄Cl) | Meta (relative to the point of attachment) | Deactivating |

Exploration of Nucleophilic Aromatic Substitution Pathways

The 4'-chloro substituent on the benzoyl ring of this compound renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNA_r_). The electron-withdrawing nature of the carbonyl group, particularly at the para-position, activates the C-Cl bond towards displacement by a nucleophile. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction typically proceeds through an addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine atom, leading to the formation of a tetrahedral intermediate. The negative charge is delocalized across the aromatic ring and the carbonyl group. Subsequent elimination of the chloride ion restores the aromaticity, yielding the substituted product.

The reactivity in SNA_r_ reactions is influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles are generally required to initiate the attack on the electron-deficient aromatic ring.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on this compound

| Nucleophile | Reagent | Solvent | Conditions | Expected Product |

| Methoxide | Sodium Methoxide (NaOMe) | Methanol (MeOH) | Reflux | 4'-Methoxy-3-(2-methylphenyl)propiophenone |

| Amine | Ammonia (NH₃) | Ethanol (EtOH) | High Pressure, Heat | 4'-Amino-3-(2-methylphenyl)propiophenone |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Dimethylformamide (DMF) | Room Temperature | 4'-(Phenylthio)-3-(2-methylphenyl)propiophenone |

Transformations Involving the Propyl Side Chain

The propiophenone moiety offers multiple sites for functionalization along its propyl side chain, namely at the α and β positions relative to the carbonyl group.

α-Functionalization Strategies of the Propiophenone Alkyl Chain

The α-carbon of the propiophenone chain is acidic due to the electron-withdrawing effect of the adjacent carbonyl group, making it amenable to a variety of functionalization reactions.

One of the most common transformations is α-halogenation . In the presence of a suitable halogen source and a catalyst (acid or base), a halogen atom can be introduced at the α-position. For instance, bromination can be achieved using N-bromosuccinimide (NBS) under radical initiation or using bromine in acetic acid.

Another important α-functionalization is α-amination . This can be achieved through various methods, including direct amination of α-halo ketones or reductive amination protocols. The resulting α-amino ketones are valuable synthetic intermediates.

Table 2: Illustrative α-Functionalization Reactions of this compound

| Reaction Type | Reagent(s) | Solvent | Conditions | Expected Product |

| α-Bromination | N-Bromosuccinimide (NBS), AIBN (cat.) | Carbon Tetrachloride (CCl₄) | Reflux | 2-Bromo-4'-chloro-3-(2-methylphenyl)propiophenone |

| α-Hydroxylation | MoOPH (Oxodiperoxymolybdenum(pyridine)- (hexamethylphosphoric triamide)) | Tetrahydrofuran (THF) | -78 °C to rt | 2-Hydroxy-4'-chloro-3-(2-methylphenyl)propiophenone |

| α-Amination (via α-bromo intermediate) | 1. NBS, AIBN (cat.)2. Benzylamine | 1. CCl₄2. Dichloromethane (B109758) (CH₂Cl₂) | 1. Reflux2. Room Temperature | 2-(Benzylamino)-4'-chloro-3-(2-methylphenyl)propiophenone |

Note: This table presents potential α-functionalization reactions based on the known reactivity of propiophenones. Specific experimental validation for this compound is not available in the reviewed literature.

Remote Functionalization at the β-Position

Functionalization at the β-position of the propyl chain is more challenging due to its lower reactivity compared to the α-position. However, certain strategies can be employed. One approach involves the conjugate addition of nucleophiles to an α,β-unsaturated precursor, which could be synthesized from the parent ketone.

For instance, α-bromination followed by elimination can generate an α,β-unsaturated ketone. This intermediate can then undergo Michael addition with various nucleophiles to introduce functionality at the β-position.

Table 3: Potential Pathway for β-Functionalization of this compound

| Step | Reaction | Reagent(s) | Solvent | Conditions | Intermediate/Product |

| 1 | α,β-Unsaturation | 1. NBS, AIBN (cat.)2. Pyridine | 1. CCl₄2. Heat | 1. 2-Bromo-4'-chloro-3-(2-methylphenyl)propiophenone2. 4'-Chloro-3-(2-methylphenyl)acrylophenone | |

| 2 | Michael Addition (e.g., with a thiol) | Thiophenol, Triethylamine (Et₃N) | Tetrahydrofuran (THF) | Room Temperature | 4'-Chloro-3-(2-methylphenyl)-3-(phenylthio)propiophenone |

Note: This table outlines a plausible synthetic route for β-functionalization. The feasibility and specific conditions for these reactions on this compound would require experimental verification.

Mechanistic Studies of Key Reactions Involving this compound

While specific mechanistic studies on reactions involving this compound are scarce, the mechanisms of the key transformations can be inferred from established chemical principles.

The Friedel-Crafts acylation for the synthesis of this compound, likely from 3-(2-methylphenyl)propanoyl chloride and chlorobenzene (B131634), proceeds via an electrophilic aromatic substitution mechanism. sigmaaldrich.comorganic-chemistry.orgnih.govsapub.org A Lewis acid catalyst, such as aluminum chloride (AlCl₃), generates a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich chlorobenzene ring, followed by deprotonation to restore aromaticity. The regioselectivity, favoring acylation at the para-position to the chlorine, is governed by the directing effects of the chloro substituent.

The mechanism of nucleophilic aromatic substitution at the 4'-position, as previously discussed, involves the formation of a resonance-stabilized Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comlibretexts.org The rate of this reaction is influenced by the electron-withdrawing power of the activating group (the propiophenone moiety) and the strength of the incoming nucleophile.

The α-functionalization of the propyl chain proceeds through the formation of an enol or enolate intermediate. In acidic conditions, an enol is formed, which then acts as a nucleophile. Under basic conditions, a more nucleophilic enolate is generated. The subsequent reaction with an electrophile introduces the new functional group at the α-carbon.

A deeper understanding of the specific reaction kinetics, transition states, and potential side reactions for this compound would necessitate dedicated experimental and computational studies.

Theoretical and Computational Studies on 4 Chloro 3 2 Methylphenyl Propiophenone

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide a powerful lens through which to examine the electronic environment of 4'-Chloro-3-(2-methylphenyl)propiophenone.

Molecular Orbital Analysis and Charge Distribution

A key aspect of quantum chemical investigation is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For a molecule like this compound, the analysis would reveal how the electron-withdrawing chloro group and the electron-donating methyl group influence the electron density distribution across the aromatic rings and the propanone backbone.

Furthermore, the calculation of the molecular electrostatic potential (MEP) surface would visually represent the charge distribution. This would identify the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, offering insights into its intermolecular interactions and potential sites for electrophilic and nucleophilic attack. It is anticipated that the oxygen atom of the carbonyl group would be a region of high negative potential, while the hydrogen atoms of the methyl group and the aromatic rings would exhibit positive potential.

Spectroscopic Property Prediction and Validation

Computational methods are routinely used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For this compound, this would include:

¹H and ¹³C NMR Spectroscopy: Theoretical calculations of chemical shifts would aid in the assignment of experimental NMR spectra, providing a detailed map of the chemical environment of each atom.

Infrared (IR) Spectroscopy: The prediction of vibrational frequencies would help in identifying the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretching frequency.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths, providing insights into the molecule's photophysical properties.

Computational Modeling of Reaction Mechanisms and Transition States

The synthesis and potential reactions of this compound could be elucidated through computational modeling. By mapping the potential energy surface of a reaction, it is possible to identify the structures of transition states and intermediates, and to calculate the activation energies. This information is invaluable for understanding reaction kinetics and for optimizing reaction conditions. For instance, the mechanism of its synthesis via a Friedel-Crafts acylation could be modeled to understand the regioselectivity and the role of the catalyst.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds of the propanone chain allows for a variety of conformations. A thorough conformational analysis would identify the most stable (lowest energy) conformers and the energy barriers between them.

Molecular dynamics (MD) simulations could then be employed to study the dynamic behavior of the molecule over time. By simulating the movement of atoms and the changes in molecular conformation in a given environment (e.g., in a solvent), MD can provide insights into the molecule's flexibility, solvation, and interactions with other molecules.

Structure-Property Relationships Derived from Computational Data

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its observable properties. By systematically modifying the structure of this compound in silico (e.g., by changing the position of the chloro or methyl substituents) and calculating the resulting properties, a quantitative structure-property relationship (QSPR) model could be developed. Such a model would be a powerful predictive tool for designing new molecules with desired chemical or physical characteristics.

Exploratory Biological Activities and Mechanistic Investigations of 4 Chloro 3 2 Methylphenyl Propiophenone

Enzyme Inhibition and Receptor Binding Studies

Without dedicated scientific studies on 4'-Chloro-3-(2-methylphenyl)propiophenone, any discussion of its biological effects would be speculative and would not meet the required standards of scientific accuracy.

Identification and Characterization of Molecular Targets

Currently, there is a notable absence of publicly available scientific literature detailing the specific molecular targets of this compound. While research exists on compounds with structural similarities, such as other propiophenone (B1677668) derivatives or molecules with anti-inflammatory properties, direct studies identifying and characterizing the molecular partners of this specific compound have not been reported. The identification of molecular targets is a critical step in understanding the pharmacological profile of a compound, typically involving techniques like affinity chromatography, expression cloning, and proteomics-based approaches. Without such dedicated studies, any discussion of its molecular targets would be purely speculative.

Investigation of Binding Interactions and Allosteric Modulation

Consistent with the lack of identified molecular targets, there is no available research on the binding interactions of this compound. Detailed investigation into binding would require a known target to study the forces (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that govern the formation of a ligand-receptor complex.

Furthermore, the concept of allosteric modulation—where a compound binds to a site on a protein distinct from the primary (orthosteric) site to modulate its activity—is an area of growing interest in pharmacology. nih.govrsc.org Allosteric modulators can offer advantages such as higher specificity and a more nuanced control over protein function compared to traditional orthosteric ligands. nih.gov However, without an identified target for this compound, it is impossible to determine if it acts as an allosteric modulator. Such investigations would typically involve functional assays in the presence of the orthosteric ligand and the potential modulator, as well as structural biology studies to identify a distinct allosteric binding site. rsc.orgnih.gov

Cellular and Molecular Pathways Mediated by the Compound

Electrophilic Interactions with Biological Nucleophiles

The chemical structure of this compound contains a ketone functional group, which can potentially act as an electrophile. Electrophiles are chemical species that are attracted to electrons and can react with nucleophiles, which are electron-rich species. In a biological context, important nucleophiles include the side chains of amino acids like cysteine and lysine (B10760008) in proteins, as well as DNA and small molecules like glutathione. While the potential for such electrophilic interactions exists based on its structure, no experimental studies have been published to confirm or characterize these interactions for this compound.

Modulation of Inflammatory Response Pathways

While there is no direct evidence for the modulation of inflammatory pathways by this compound, research on other, different compounds has highlighted potential pathways that are often targeted in anti-inflammatory drug discovery. For instance, the Toll-like receptor 4 (TLR4) signaling pathway is a key player in the innate immune response and is activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. nih.govnih.gov Activation of TLR4 can lead to the production of pro-inflammatory cytokines through the MAPK signaling pathway. nih.gov Some compounds have been shown to exert anti-inflammatory effects by inhibiting this pathway. nih.gov

However, it must be emphasized that this is a general mechanism of anti-inflammatory action and there is no published data to suggest that this compound interacts with or modulates the TLR4 pathway or any other inflammatory cascade. Any potential anti-inflammatory activity would need to be demonstrated through dedicated cellular and in vivo studies.

Structure Activity Relationship Sar Studies and Designed Derivatives of 4 Chloro 3 2 Methylphenyl Propiophenone

Rational Design Principles for Propiophenone (B1677668) Analogs

Scientists often utilize computational modeling to predict how a designed analog will interact with a biological target. nih.gov This can involve docking the molecule into the active site of an enzyme to assess binding affinity. nih.gov For instance, in designing enzyme inhibitors, the aim is to create a molecule that fits perfectly into the target's binding pocket, often involving the strategic placement of functional groups that can form specific interactions like hydrogen bonds or hydrophobic contacts. researchgate.netmdpi.com The existing chloro and methyl groups on the parent molecule provide a baseline for both electronic and steric properties, which are systematically altered to optimize a desired effect.

Table 1: Rational Design Strategies for Propiophenone Analogs

| Design Principle | Objective | Example Modification on 4'-Chloro-3-(2-methylphenyl)propiophenone | Predicted Outcome |

|---|---|---|---|

| Electronic Tuning | Alter reactivity and binding affinity by modifying electron density. | Replace 4'-chloro with 4'-methoxy (-OCH3) or 4'-nitro (-NO2). | -OCH3 increases electron density (activation); -NO2 decreases it (deactivation), affecting reaction rates. lumenlearning.com |

| Steric Hindrance Modification | Control access to the reactive carbonyl group or improve target fit. | Replace 2-methyl with a larger group like tert-butyl. | Increased steric bulk can hinder nucleophilic attack at the carbonyl. numberanalytics.com |

| Side-Chain Homologation | Change the distance and flexibility between the two aromatic rings. | Extend the propyl chain to a butyl or pentyl chain. | Alters the molecule's ability to span binding sites of varying sizes. |

| Introduction of H-Bonding Groups | Enhance binding to biological targets through specific interactions. | Introduce a hydroxyl (-OH) or amino (-NH2) group on either phenyl ring. | Can significantly increase binding affinity if the target has corresponding donor/acceptor sites. nih.gov |

Synthetic Strategies for Diverse Structural Modifications

The synthesis of a diverse library of analogs from the this compound core requires robust and flexible synthetic methodologies. These strategies target either the aromatic rings or the propiophenone side chain.

Substituents on the aromatic rings profoundly influence the reactivity of the entire molecule, primarily through a combination of inductive and resonance effects. lumenlearning.comlibretexts.org The two phenyl rings in this compound present different electronic environments.

The 2-Methylphenyl Ring : The methyl group is an electron-donating group through an inductive effect and hyperconjugation. learncbse.in This activates the ring, making it more nucleophilic and thus more reactive towards electrophiles compared to benzene (B151609). numberanalytics.com

Synthetic strategies for further substitution, such as Friedel-Crafts acylation or nitration, must account for these existing biases. rsc.org For example, electrophilic attack on the 2-methylphenyl ring would be favored over the 4'-chlorophenyl ring.

Table 2: Influence of Hypothetical Substituents on Aromatic Ring Reactivity

| Substituent | Position | Electronic Effect | Influence on Reactivity Toward Electrophiles |

|---|---|---|---|

| -NO₂ (Nitro) | Ring A (4'-position) | Strongly Deactivating (Electron-withdrawing) | Significantly decreases the ring's nucleophilicity. lumenlearning.com |

| -OH (Hydroxyl) | Ring B (e.g., 4-position) | Strongly Activating (Electron-donating) | Greatly increases reactivity through resonance. lumenlearning.com |

| -OCH₃ (Methoxy) | Ring A (4'-position, replacing Cl) | Strongly Activating (Electron-donating) | Increases the rate of electrophilic substitution. libretexts.org |

| -CF₃ (Trifluoromethyl) | Ring B (e.g., 4-position) | Strongly Deactivating (Electron-withdrawing) | Reduces the ring's reactivity due to a strong inductive effect. |

The three-carbon side chain is a key structural element that can be modified to alter the molecule's shape, flexibility, and reactivity. Standard organic synthesis techniques can be employed to achieve a variety of structural changes. For instance, the ketone functional group is a versatile handle for transformations. It can be reduced to a secondary alcohol, which introduces a new chiral center and a hydrogen-bond-donating group.

Another common strategy is the Claisen-Schmidt condensation (an aldol (B89426) condensation), where the propiophenone (or a related acetophenone) reacts with an aldehyde. nih.gov This can be used to synthesize chalcone-like structures, which are α,β-unsaturated ketones. nih.gov Furthermore, the α-carbon (the carbon atom between the carbonyl and the 2-methylphenyl group) can be functionalized, for example, through halogenation followed by nucleophilic substitution, to introduce a wide array of different chemical groups. epo.org

Table 3: Synthetic Strategies for Side Chain Modification

| Modification Target | Reaction Type | Reagents | Resulting Structure |

|---|---|---|---|

| Carbonyl Group (C=O) | Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol, creating a new stereocenter. |

| α-Carbon | α-Halogenation | N-Bromosuccinimide (NBS) | α-Bromo propiophenone, an intermediate for further substitution. |

| Full Side Chain | Aldol Condensation | Aromatic aldehyde, base or acid catalyst | α,β-Unsaturated ketone (chalcone analog). nih.govnih.gov |

| Carbonyl Group (C=O) | Wittig Reaction | Phosphorus ylide | Alkene, replacing the C=O with a C=C double bond. |

Stereochemical Effects on Molecular Interactions and Biological Profiles

Stereochemistry, the three-dimensional arrangement of atoms, can play a pivotal role in the biological activity of chiral compounds. nih.gov While the parent this compound is achiral, many of its potential derivatives are not. For example, reduction of the carbonyl group to a hydroxyl group creates a new stereocenter at the carbinol carbon. Similarly, substitution at the α-carbon can also introduce chirality.

The resulting enantiomers or diastereomers can exhibit vastly different biological profiles because biological systems, such as enzyme active sites and receptors, are themselves chiral. mdpi.com One enantiomer may bind to a target protein with high affinity, while the other may fit poorly or not at all. This stereoselectivity can affect not only the potency of a compound but also its metabolic pathway. nih.gov For example, studies on other chiral molecules have shown that only specific stereoisomers display the desired biological effect, indicating that a stereoselective uptake or interaction mechanism is at play. nih.gov Therefore, the synthesis of enantiomerically pure derivatives is often a critical step in drug discovery and development to isolate the most active and selective isomer. rsc.org

Comparative Analysis of Derivative Reactivity and Mechanistic Insights

A comparative analysis of rationally designed derivatives provides mechanistic insights into how structure dictates reactivity. By systematically changing one structural feature at a time—for instance, the electronic nature of a substituent or the steric bulk around the reactive carbonyl group—one can quantify the impact on reaction rates.

For example, the reactivity of the carbonyl group towards nucleophiles is a key chemical property. This reactivity is influenced by two main factors: electronics and sterics. learncbse.in

Electronic Effects : Electron-withdrawing groups on the 4'-chlorophenyl ring (such as a nitro group replacing the chlorine) would make the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. Conversely, electron-donating groups would decrease its reactivity. learncbse.in

Steric Effects : Increasing the size of the substituent at the 2-position of the other phenyl ring (e.g., replacing the methyl with an ethyl or isopropyl group) would increase steric hindrance around the carbonyl group, making it less accessible to nucleophiles and slowing down the reaction rate. numberanalytics.com

Kinetic studies, such as measuring the reaction rates of different derivatives with a common nucleophile like glutathione, can provide quantitative data to build these mechanistic models. mdpi.com Such studies on related chalcone (B49325) analogs have shown that even subtle changes, like replacing a methyl with a methoxy (B1213986) group, can significantly alter reactivity. mdpi.com

Table 4: Comparative Reactivity of Hypothetical Derivatives

| Derivative (Modification from Parent Compound) | Key Structural Change | Predicted Reactivity at Carbonyl | Mechanistic Rationale |

|---|---|---|---|

| 4'-Nitro Derivative | Replaced -Cl with -NO₂ | Increased | The strongly electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon. lumenlearning.com |

| 4'-Methoxy Derivative | Replaced -Cl with -OCH₃ | Decreased | The electron-donating methoxy group reduces the electrophilicity of the carbonyl carbon. libretexts.org |

| 2-Ethyl Derivative | Replaced 2-methyl with 2-ethyl | Decreased | Increased steric hindrance around the reaction center impedes nucleophilic attack. numberanalytics.com |

| α-Bromo Derivative | Addition of Br at α-carbon | Increased | The inductive electron-withdrawing effect of the bromine atom increases the carbonyl's electrophilicity. |

Compound Index

Table 5: List of Mentioned Chemical Compounds

Advanced Applications in Organic Synthesis and Materials Science Based on 4 Chloro 3 2 Methylphenyl Propiophenone

Role as a Key Intermediate in Complex Organic Synthesis

The propiophenone (B1677668) scaffold is a well-established pharmacophore and a versatile starting point for the synthesis of a wide array of organic molecules. The specific substitution pattern of 4'-Chloro-3-(2-methylphenyl)propiophenone, featuring a chloro group on one aromatic ring and a methyl group on the other, provides distinct reactive sites that can be selectively functionalized. This makes it a valuable intermediate in the synthesis of complex molecular architectures.

Precursor in the Synthesis of Diverse Organic Scaffolds

Propiophenone derivatives are recognized as crucial precursors in the creation of more intricate molecules, particularly in the pharmaceutical industry. chemicalbook.com The presence of the ketone functional group allows for a variety of chemical transformations, including reduction to an alcohol, oxidation, and various condensation and cyclization reactions. These reactions can lead to the formation of diverse heterocyclic compounds, which are of great interest in medicinal chemistry due to their wide range of biological activities.

For instance, related propiophenone structures are utilized in the synthesis of therapeutic agents. 4'-Methylpropiophenone, a structurally similar compound, serves as a key intermediate in the production of certain muscle relaxants and other pharmaceutical compounds. chemicalbook.com This highlights the potential of the propiophenone backbone in drug development. The specific structure of this compound, with its distinct substituents, offers the potential to create novel analogues of existing drugs or entirely new classes of bioactive molecules.

The reactivity of the propiophenone core allows for its incorporation into various molecular frameworks. The carbonyl group can readily react with a range of nucleophiles, and the adjacent methylene (B1212753) group can be functionalized, for example, through bromination, to introduce further reactive handles. This versatility makes it a valuable starting material for generating libraries of compounds for high-throughput screening in drug discovery programs. chemicalbook.com

Application in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued in organic synthesis for their efficiency and atom economy. mdpi.com Propiophenone derivatives can participate in various MCRs, such as the Mannich, Biginelli, and Hantzsch reactions, to rapidly generate molecular diversity. mdpi.combeilstein-journals.org

While specific examples detailing the use of this compound in MCRs are not extensively documented, the general reactivity of ketones in these reactions suggests its potential utility. For example, in a Mannich-type reaction, a ketone, an amine, and a non-enolizable aldehyde react to form a β-amino carbonyl compound. The structural complexity of this compound could lead to the synthesis of unique and sterically hindered Mannich bases, which are themselves valuable intermediates for further synthetic transformations.

The Ugi and Passerini reactions are other important classes of MCRs that often utilize a carbonyl component. mdpi.combeilstein-journals.org These reactions are powerful tools for the synthesis of peptide-like structures and other complex molecules, and the inclusion of a substituted propiophenone like the title compound could introduce novel structural motifs into the resulting products. The development of MCRs involving this compound could open up new avenues for the efficient synthesis of complex and potentially bioactive compounds.

Development of Specialty Chemicals and Functional Materials

The unique combination of a chlorinated aromatic ring and a tolyl group in this compound makes it an interesting candidate for the development of specialty chemicals and functional materials. The presence of the chlorine atom can impart specific properties, such as flame retardancy or altered electronic characteristics, to materials derived from it. nih.gov

The ketone functionality provides a reactive site for polymerization or for grafting onto existing polymer backbones. For example, polymers with keto-functionalized side chains are versatile precursors for creating polymer conjugates through reactions like oxime ligation. nih.govacs.org By incorporating this compound into a polymer structure, it may be possible to develop materials with tailored optical, thermal, or mechanical properties. The aromatic nature of the compound can also contribute to the rigidity and thermal stability of the resulting polymers. titk.detitk.de

Furthermore, the synthesis of specialty chemicals with applications in areas such as agrochemicals or dyes could be explored. The structural motifs present in this compound are found in various industrially relevant compounds. For instance, chlorinated phenyl rings are a common feature in many pesticides and herbicides. google.com

Integration into Catalytic Systems or Ligand Design

The carbonyl group and the aromatic rings of this compound offer multiple points for modification to create novel ligands for catalysis. Through condensation reactions with various amines, a wide range of Schiff base ligands can be synthesized. bookpi.orgresearchgate.net These ligands, featuring an imine (C=N) bond, are known to form stable complexes with a variety of transition metals.

The electronic and steric properties of the resulting metal complexes can be fine-tuned by the substituents on the propiophenone precursor. The chloro and methyl groups in this compound would influence the coordination environment around the metal center, potentially leading to catalysts with unique reactivity and selectivity. Such complexes could find applications in various catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Future Research Directions and Emerging Perspectives for 4 Chloro 3 2 Methylphenyl Propiophenone

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 4'-Chloro-3-(2-methylphenyl)propiophenone is anticipated to be achievable through established reactions such as Friedel-Crafts acylation. organic-chemistry.orgwikipedia.org However, future research could focus on developing more sustainable and efficient synthetic routes.

A plausible and traditional method for synthesizing the target molecule is the Friedel-Crafts acylation of chlorobenzene (B131634) with 3-(2-methylphenyl)propanoyl chloride. wikipedia.orgchemicalbook.comsapub.org This electrophilic aromatic substitution would likely employ a Lewis acid catalyst like aluminum chloride. organic-chemistry.orgchemicalbook.comsapub.org

Another promising avenue is the application of modern cross-coupling reactions. For instance, a Suzuki-Miyaura coupling could be envisioned between a (4-chlorophenyl)(oxo)propylboronic acid derivative and 2-bromotoluene, or a similar combination of reactants. youtube.comorganic-chemistry.org This palladium-catalyzed reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.comorganic-chemistry.org Future work could focus on optimizing catalyst systems, such as employing advanced phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) complexes, to enhance reaction efficiency and scope.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Strategies for this compound

| Method | Reactants | Catalyst/Reagent | Potential Advantages | Future Research Focus |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Chlorobenzene and 3-(2-methylphenyl)propanoyl chloride | Aluminum chloride | Well-established, high potential yield | Development of reusable, solid acid catalysts |

Deeper Elucidation of Molecular Mechanisms in Biological Systems

The biological activities of substituted propiophenones, particularly their cathinone (B1664624) derivatives, are an area of active research. mdpi.com While no specific biological data exists for this compound, its structural similarity to known psychoactive compounds suggests that future research into its potential neurological effects could be a significant area of investigation.

Synthetic cathinones are known to interact with monoamine transporters, affecting the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine (B1679862) in the synaptic cleft. mdpi.com Future studies on this compound could involve:

Receptor Binding Assays: To determine the affinity of the compound for various monoamine transporters (DAT, SERT, NET).

In Vitro Neurotoxicity Studies: Using cell lines such as SH-SY5Y to assess potential cytotoxicity and mechanisms of cell death. mdpi.com

Behavioral Pharmacology: In animal models to investigate potential stimulant, entactogenic, or other behavioral effects.

It is important to note that such research would be crucial for understanding the potential pharmacological profile of this compound.

Exploration of Uncharted Chemical Transformations

The propiophenone (B1677668) scaffold offers a rich platform for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Future research could explore the reactivity of the ketone and the aromatic rings of this compound.

Potential areas of exploration include:

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol, which can then be further functionalized.

Alpha-Functionalization: The position alpha to the ketone is amenable to various reactions, such as halogenation or amination, to produce a wide array of derivatives. mdpi.com

Cross-Coupling Reactions: The chloro- and methyl-substituted phenyl rings can be further modified using palladium-catalyzed cross-coupling reactions to introduce new substituents and create more complex molecules.

These transformations could lead to the generation of novel compounds with potentially interesting chemical and biological properties.

Leveraging Computational Methods for Predictive Design and Discovery

Computational chemistry offers powerful tools for predicting the properties and potential activities of novel compounds, thereby guiding and accelerating experimental research. researchgate.net In the absence of experimental data for this compound, computational methods can provide initial insights.

Future computational studies could include:

Quantum Chemical Calculations: To determine the electronic structure, molecular geometry, and spectroscopic properties of the molecule.

Molecular Docking: To predict the binding affinity and mode of interaction with potential biological targets, such as monoamine transporters or enzymes.

Quantitative Structure-Activity Relationship (QSAR) Studies: By creating a library of related compounds, QSAR models could be developed to predict the biological activity of new derivatives based on their structural features.

A summary of potential computational approaches is provided in Table 2.

Table 2: Computational Approaches for the Study of this compound

| Computational Method | Application | Predicted Outcome |

|---|---|---|

| Quantum Chemical Calculations | Determination of molecular properties | Optimized geometry, electronic properties, predicted spectra |

| Molecular Docking | Prediction of binding to biological targets | Binding affinity, interaction modes |

By employing these computational tools, researchers can prioritize synthetic targets and design molecules with enhanced desired properties, streamlining the discovery process.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4'-Chloro-3-(2-methylphenyl)propiophenone, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where a chloro-substituted benzoyl chloride reacts with a methyl-substituted aromatic hydrocarbon in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-reaction purification involves column chromatography using silica gel and a hexane/ethyl acetate gradient, followed by recrystallization from ethanol to achieve >95% purity. Monitoring reaction progress via TLC (Rf ~0.4 in 7:3 hexane:EtOAc) ensures minimal byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (in CDCl₃) confirm substituent positions; the methyl group at the 2-position on the phenyl ring appears as a singlet (~δ 2.3 ppm), while the ketone carbonyl resonates near δ 198 ppm.

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 262.05, with fragmentation patterns confirming the chloro and methyl substituents.

- IR : A strong carbonyl stretch (~1680 cm⁻¹) and C-Cl absorption (~750 cm⁻¹) are diagnostic .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. Conduct reactions in a fume hood due to potential volatile intermediates. Waste must be segregated in halogenated solvent containers and processed by certified waste management services. Toxicity profiles for chlorinated aromatics (e.g., respiratory irritation) warrant strict exposure controls .

Advanced Research Questions

Q. How can conflicting NMR data between computational predictions and experimental results be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotameric equilibria) or impurities. Perform variable-temperature NMR to assess conformational flexibility. Cross-validate with DFT calculations (e.g., Gaussian09 using B3LYP/6-31G*) to simulate spectra. If impurities are suspected, use HPLC-MS with a C18 column (acetonitrile/water gradient) to isolate and identify side products .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer : The compound’s flexible propiophenone backbone and chloro/methyl steric effects hinder crystal lattice formation. Optimize crystallization by slow evaporation from dichloromethane/hexane at 4°C. If twinning occurs (common in monoclinic systems), use SHELXL for refinement, applying TWIN and BASF commands to model overlapping lattices. High-resolution data (≤0.8 Å) improves anisotropic displacement parameter accuracy .

Q. Which computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using ORCA) evaluate electrophilic centers by mapping electrostatic potential surfaces. Fukui indices identify the carbonyl carbon as the primary site for nucleophilic attack. Molecular docking (AutoDock Vina) assesses binding affinity with biological targets, such as enzymes in metabolic pathways, guiding synthetic modifications for enhanced activity .

Q. How can synthetic yields be improved while minimizing di- or tri-substituted byproducts?

- Methodological Answer : Optimize Friedel-Crafts conditions by:

- Catalyst Screening : Test FeCl₃ or ionic liquids for milder activation vs. traditional AlCl₃.

- Solvent Effects : Use nitrobenzene to stabilize intermediates and reduce polysubstitution.

- Temperature Control : Maintain 0–5°C to suppress competing electrophilic pathways. Monitor by GC-MS to quantify side products .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodological Answer : Variations may stem from polymorphic forms or residual solvents. Characterize thermal behavior via Differential Scanning Calorimetry (DSC) at 10°C/min under N₂. Compare with single-crystal XRD data to correlate melting points with crystal packing. Purify via sublimation (80°C, 0.1 mmHg) to eliminate solvent interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.